![molecular formula C8H16Cl2S B14650022 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane CAS No. 52444-00-5](/img/structure/B14650022.png)
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane is an organic compound with the molecular formula C7H14Cl2S. This compound is characterized by the presence of two chlorine atoms and a sulfanyl group attached to a branched carbon chain. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane typically involves the reaction of 2-chloro-2-methylpropane with a suitable sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chlorine atoms and sulfanyl group play a crucial role in these interactions, leading to modifications in the structure and function of the target molecules. The pathways involved may include covalent bonding and non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 1-Chloro-2,2-dimethylpropane
- 1-Chloro-2-methyl-2-phenylpropane
Uniqueness
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane is unique due to the presence of both chlorine atoms and a sulfanyl group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
52444-00-5 |
|---|---|
Molekularformel |
C8H16Cl2S |
Molekulargewicht |
215.18 g/mol |
IUPAC-Name |
2-chloro-1-(2-chloro-2-methylpropyl)sulfanyl-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2S/c1-7(2,9)5-11-6-8(3,4)10/h5-6H2,1-4H3 |
InChI-Schlüssel |
ASSZMMGAJRRKAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CSCC(C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



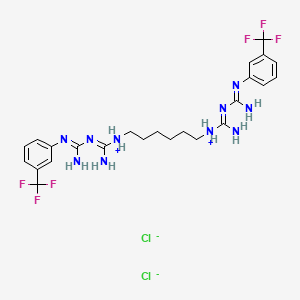
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
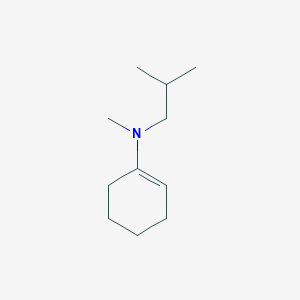
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)


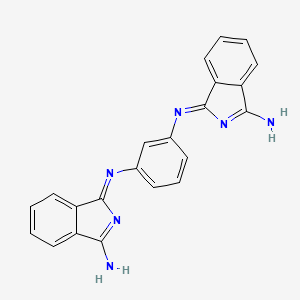

![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
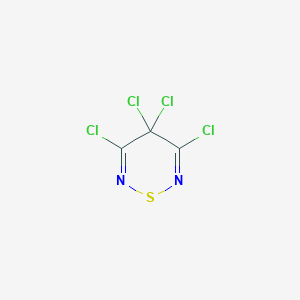
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
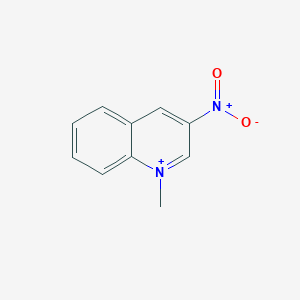
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)
